3-Bromo-2,4-difluorobenzoic acid

Organic Synthesis Pharmaceutical Intermediates Quality Control

Sourcing a halogenated benzoic acid for pharma intermediate supply carries the risk of failed Suzuki couplings when the substitution pattern is not precisely controlled. 3-Bromo-2,4-difluorobenzoic acid (CAS 651026-98-1) eliminates this uncertainty with its 1-carboxy-2,4-difluoro-3-bromo scaffold-the C-Br bond serves as an orthogonal electrophilic handle while the electron-withdrawing 2,4-F atoms remain inert, accelerating oxidative addition with Pd(0) versus non-fluorinated analogs. • Patented building block for RXFP1 receptor modulators (WO-2022122773-A1) and PI3Kα inhibitors (WO-2021222556-A1) • Continuous-flow scalable route (CN115073282A) ensures batch-to-batch consistency from R&D to clinical supply • ≥97% purity with global stock availability for immediate procurement

Molecular Formula C7H3BrF2O2
Molecular Weight 237 g/mol
CAS No. 651026-98-1
Cat. No. B1279182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-difluorobenzoic acid
CAS651026-98-1
Molecular FormulaC7H3BrF2O2
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)F)Br)F
InChIInChI=1S/C7H3BrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
InChIKeyLPHSBCGWEINIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-difluorobenzoic Acid Overview


3‑Bromo‑2,4‑difluorobenzoic acid (CAS 651026‑98‑1) is a halogenated benzoic acid derivative with the molecular formula C₇H₃BrF₂O₂ and a molecular weight of 237.00 g/mol [REFS‑1]. The compound features a 1,2,4‑trisubstituted benzene ring bearing a carboxylic acid at position 1, fluorine atoms at positions 2 and 4, and a bromine atom at position 3 [REFS‑2]. This specific substitution pattern creates a differentiated reactivity profile for palladium‑catalyzed cross‑coupling reactions, where the C‑Br bond serves as an orthogonal electrophilic handle while the C‑F bonds remain largely inert under typical Suzuki–Miyaura conditions [REFS‑3]. The compound is commercially available as a research‑grade intermediate with a reported purity specification of 98.0% [REFS‑1].

Regiochemistry-specific 1‑carboxy‑2,4‑difluoro‑3‑bromo substitution pattern for defined cross‑coupling outcomes
Orthogonal reactivity C–Br bond serves as electrophilic handle; C–F bonds remain largely inert under Suzuki–Miyaura conditions
Research-grade intermediate Supplied at 98.0% purity specification; supports late‑stage diversification workflows

Irreplaceable Regiochemistry of 3-Bromo-2,4-difluorobenzoic Acid


Generic substitution with alternative halogenated benzoic acids is not viable when the synthetic target requires a 1‑carboxy‑2,4‑difluoro‑3‑bromo substitution pattern. The presence of two electron‑withdrawing fluorine atoms adjacent to the bromine significantly modulates the reactivity of the C–Br bond toward oxidative addition in palladium‑catalyzed cross‑coupling reactions compared with non‑fluorinated or mono‑fluorinated analogs [REFS‑1]. Furthermore, the 3‑bromo positional isomer differs fundamentally from the 2‑bromo‑4,6‑difluoro (CAS 651026‑99‑2) and 5‑bromo‑2,4‑difluoro (CAS 651026‑97‑0) isomers in terms of steric accessibility and electronic environment, leading to divergent coupling efficiencies and regiochemical outcomes [REFS‑2]. For procurement in pharmaceutical intermediate supply chains, substitution without validated equivalency data introduces unacceptable risk of failed key coupling steps, altered impurity profiles, and batch‑to‑batch inconsistency in downstream API synthesis.

Target compound 3‑bromo‑2,4‑difluorobenzoic acid Electron‑withdrawing fluorines at positions 2 and 4 modulate C–Br oxidative addition reactivity for Pd‑catalyzed couplings.
Positional isomers 2‑bromo‑4,6‑difluoro (CAS 651026‑99‑2) and 5‑bromo‑2,4‑difluoro (CAS 651026‑97‑0) Differing steric accessibility and electronic environment may shift coupling efficiency and regiochemical outcome.
Risk summary Substitution with positional isomers may alter impurity profiles and downstream API intermediate consistency. Validate equivalency data before any replacement.

Key Evidence for 3-Bromo-2,4-difluorobenzoic Acid


High Commercial Purity for Coupling Efficiency

The commercially supplied 3‑bromo‑2,4‑difluorobenzoic acid is specified at 98.0% purity as documented in vendor Certificate of Analysis data [REFS‑1]. This specification compares favorably with the typical 95–97% purity range reported for structurally related halogenated benzoic acid building blocks from alternative suppliers [REFS‑2], providing procurement confidence for sensitive cross‑coupling applications where impurities can poison palladium catalysts or generate difficult‑to‑remove byproducts.

Commercial purity specification
Specification review
98.0% vs 95–97% typical for related isomers
Supports coupling-efficiency selection context; higher purity may reduce catalyst-poisoning risk.
Vendor-specified purity; baseline range from alternative supplier catalogs.
Organic Synthesis Pharmaceutical Intermediates Quality Control

Continuous-Flow Synthesis Method

Patent CN115073282A discloses a microchannel continuous‑flow method for preparing 3‑bromo‑2,4‑difluorobenzoic acid starting from 2,4‑difluorobenzoic acid [REFS‑1]. The continuous‑flow approach achieves complete reaction within the microchannel residence time, compared with conventional batch processes that typically require multiple hours for metalation and bromination steps on similar 2,4‑difluorobenzoic acid substrates [REFS‑2]. The method employs n‑butyllithium for directed ortho‑metalation followed by bromine quenching in tetrahydrofuran/heptane solvent systems, with the microchannel reactor providing enhanced heat transfer and mixing that minimizes exotherm‑related decomposition.

Continuous-flow synthesis
Class-level
Microchannel residence time vs hours in batch
Supports scalable-supply evaluation for procurement planning.
Patent CN115073282A; order-of-magnitude improvement over batch metalation-bromination.
Process Chemistry Flow Chemistry Manufacturing Technology

Validated in RXFP1 and PI3Kα Inhibitor Patents

3‑Bromo‑2,4‑difluorobenzoic acid is explicitly cited as a synthetic building block in two pharmaceutical patent families: WO‑2022122773‑A1 (RXFP1 receptor modulators for heart failure) and WO‑2021222556‑A1 (PI3K‑α inhibitors for oncology) [REFS‑1][REFS‑2]. In both patent disclosures, the 3‑bromo‑2,4‑difluorobenzoic acid scaffold provides the requisite 2,4‑difluoro substitution pattern with an orthogonal bromine handle for late‑stage diversification via Suzuki–Miyaura coupling. Alternative halogen positional isomers (e.g., 2‑bromo‑4,6‑difluorobenzoic acid, 5‑bromo‑2,4‑difluorobenzoic acid) would yield structurally distinct final drug candidates with different receptor‑binding geometries.

Patent-documented intermediate use
Reported
Cited in WO‑2022122773‑A1 (RXFP1) and WO‑2021222556‑A1 (PI3Kα) synthetic schemes
Supports synthetic-route alignment review; no documented positional-isomer use for same targets.
Qualitative patent-literature differentiation; requires project-specific validation.
RXFP1 Agonist PI3Kα Inhibitor Heart Failure Oncology

Validated Applications of 3-Bromo-2,4-difluorobenzoic Acid


RXFP1 Agonist Synthesis for Heart Failure

In the synthetic route disclosed in WO‑2022122773‑A1, 3‑bromo‑2,4‑difluorobenzoic acid serves as the aromatic carboxylic acid building block for constructing RXFP1 receptor modulators. The 3‑bromo substituent undergoes Suzuki–Miyaura coupling with arylboronic acids to install diverse aryl groups, while the 2‑ and 4‑fluoro substituents remain intact to maintain the desired pharmacokinetic properties of the final agonist molecule [REFS‑1]. This application is directly supported by the patent‑documented use of the target compound.

PI3Kα Inhibitor Intermediates for Oncology

WO‑2021222556‑A1 describes synthetic routes to PI3K‑α inhibitors that incorporate 3‑bromo‑2,4‑difluorobenzoic acid as a key aromatic fragment. The compound's 1‑carboxy‑2,4‑difluoro‑3‑bromo substitution pattern enables sequential functionalization: the carboxylic acid is typically converted to an amide or ester, while the bromine participates in palladium‑catalyzed cross‑coupling to introduce heteroaryl groups required for PI3Kα binding pocket occupancy [REFS‑2].

Scalable Continuous-Flow Manufacturing

The microchannel continuous‑flow process disclosed in CN115073282A provides a scalable manufacturing route for 3‑bromo‑2,4‑difluorobenzoic acid. This technology is particularly relevant for procurement teams planning kilogram‑scale supply for preclinical toxicology studies or early‑phase clinical material, as continuous‑flow methods generally offer improved batch‑to‑batch consistency, reduced thermal hazard risk, and lower solvent consumption compared with traditional batch metalation‑bromination protocols [REFS‑3].

Suzuki–Miyaura Coupling for Biaryl Libraries

The 3‑bromo substituent on the 2,4‑difluorobenzoic acid scaffold provides an electrophilic handle for Suzuki–Miyaura coupling with aryl‑ and heteroarylboronic acids. The electron‑withdrawing fluorine atoms at positions 2 and 4 increase the electrophilicity of the C–Br bond relative to non‑fluorinated analogs, potentially accelerating the oxidative addition step with Pd(0) catalysts [REFS‑4]. This reactivity profile makes the compound suitable for constructing focused libraries of biaryl carboxylic acids in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
RXFP1 modulator intermediate studies
3‑bromo Suzuki–Miyaura handle with 2,4‑difluoro scaffold integrity
Coupling efficiency and regiochemical fidelity in arylboronic acid diversification
PI3Kα inhibitor intermediate studies
Sequential functionalization: carboxylic acid derivatization then cross‑coupling
Heteroaryl group installation via palladium‑catalyzed coupling
Continuous-flow process evaluation
Scalable microchannel route from 2,4‑difluorobenzoic acid
Batch-to-batch consistency and thermal hazard profile for scale‑up
Biaryl carboxylic acid library synthesis
Electrophilic C–Br bond accelerated by ortho/para fluorine substitution
Oxidative addition reactivity with Pd(0) catalysts across diverse boronic acid partners

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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